molecular formula C13H8Cl2FNO B343190 N-(2,3-dichlorophenyl)-3-fluorobenzamide

N-(2,3-dichlorophenyl)-3-fluorobenzamide

Cat. No.: B343190
M. Wt: 284.11 g/mol
InChI Key: URHMWFIPYFILCJ-UHFFFAOYSA-N
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Description

N-(2,3-Dichlorophenyl)-3-fluorobenzamide is a halogenated benzamide derivative characterized by a benzamide core substituted with a fluorine atom at the 3-position and a 2,3-dichlorophenyl group attached via an amide linkage. This compound belongs to a class of molecules where halogen atoms (Cl, F) are strategically positioned to modulate electronic, steric, and hydrogen-bonding properties, which are critical for biological activity or material applications.

The 2,3-dichlorophenyl moiety is notable for its electron-withdrawing effects, which may enhance binding affinity to hydrophobic pockets in target proteins.

Properties

Molecular Formula

C13H8Cl2FNO

Molecular Weight

284.11 g/mol

IUPAC Name

N-(2,3-dichlorophenyl)-3-fluorobenzamide

InChI

InChI=1S/C13H8Cl2FNO/c14-10-5-2-6-11(12(10)15)17-13(18)8-3-1-4-9(16)7-8/h1-7H,(H,17,18)

InChI Key

URHMWFIPYFILCJ-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)F)C(=O)NC2=C(C(=CC=C2)Cl)Cl

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NC2=C(C(=CC=C2)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents Molecular Weight Key Properties/Applications Reference
N-(2,3-Dichlorophenyl)-3-fluorobenzamide 3-F benzamide; 2,3-Cl₂-phenyl ~284.1 (calc.) Potential receptor modulation
2-Chloro-N-(2,3-dichlorophenyl)benzamide 2-Cl benzamide; 2,3-Cl₂-phenyl 300.56 Antimicrobial activity (moderate)
N-(2,3-Difluorophenyl)-2-fluorobenzamide 2-F benzamide; 2,3-F₂-phenyl 252.2 F···H-N hydrogen bonding in crystals
5-(4-(2,3-Dichlorophenyl)piperazin-1-yl)-N-(4-(thiophen-3-yl)phenyl)pentanamide Piperazine-linked; thiophenyl appendage 488.60 Dopamine D3 receptor selectivity
N-(3-amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5-yl)-2-chloro-quinoline-3-carboxamide Triazine-quinoline hybrid ~450 (calc.) Antimicrobial (Gram-positive bacteria)

Key Observations:

Substituent Position and Bioactivity: The 2,3-dichlorophenyl group is a recurring motif in dopamine receptor ligands (e.g., compound from ), where its electron-withdrawing nature enhances receptor binding. In contrast, fluorinated analogs like N-(2,3-difluorophenyl)-2-fluorobenzamide exhibit weaker hydrophobic interactions but stronger hydrogen-bonding networks, as seen in crystallographic studies . Replacement of fluorine with chlorine (e.g., 2-chloro vs.

Hydrogen-Bonding and Crystallography :

  • Fluorine at the 3-position (as in the target compound) participates in weak F···H-N interactions, a feature shared with N-(2,3-difluorophenyl)-2-fluorobenzamide . These interactions influence crystal packing and stability, which are critical for material science applications.
  • In contrast, chlorine substituents (e.g., 2-chloro-N-(2,3-dichlorophenyl)benzamide) prioritize halogen bonding (Cl···π) over hydrogen bonding, leading to distinct solid-state architectures .

Biological Activity Trends: Antimicrobial Activity: The triazine-quinoline hybrid () exhibits superior activity against Gram-positive bacteria compared to simpler benzamides, likely due to extended π-conjugation and additional hydrogen-bonding sites. Receptor Selectivity: Piperazine-linked analogs (e.g., ) show enhanced dopamine D3 receptor selectivity (>100-fold over D2), attributed to the flexibility of the pentanamide spacer and thiophenyl group.

Thermodynamic and Solubility Data

  • Fluorinated benzamides generally exhibit lower melting points (mp ~120–150°C) compared to chlorinated analogs (mp ~160–190°C), reflecting reduced crystal lattice stability from weaker F···H interactions .
  • LogP values for 2,3-dichlorophenyl derivatives range from 3.5–4.2, indicating moderate lipophilicity suitable for blood-brain barrier penetration in neuroactive compounds .

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